molecular formula C17H17N3O3S B2510393 3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795087-85-2

3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2510393
CAS RN: 1795087-85-2
M. Wt: 343.4
InChI Key: NMPPNIJQOTZRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains an indole nucleus, which is a prevalent moiety in many bioactive compounds . The indole nucleus is known for its clinical and biological applications and is found in many important synthetic drug molecules . This compound is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various derivatives of thiazolidine-2,4-dione, exploring their biological activities. These activities include hypoglycemic and hypolipidemic effects, evaluated in vitro and in vivo models, such as genetically diabetic mice. The focus has been on compounds that can modulate triglyceride accumulation in cells, demonstrating potential for treating metabolic disorders (Kim et al., 2004).

Antimicrobial Evaluation

Another aspect of research on this compound and its derivatives includes the antimicrobial evaluation. Novel synthetic pathways have yielded compounds with significant antimicrobial properties, suggesting their potential use in addressing bacterial and fungal infections (Thadhaney et al., 2010).

Anticancer Activity

The synthesis of indole and thiazolidine-2,4-dione derivatives has led to the discovery of compounds with notable anticancer activity. Such compounds have been evaluated against various cancer cell lines, including human breast cancer cells, highlighting their potential as therapeutic agents in cancer treatment (Kumar & Sharma, 2022).

Molecular Diversity

Research has also explored the molecular diversity of reactions involving amino acids and thiazolidine-2,4-dione derivatives. These studies have resulted in the creation of functionalized compounds with high diastereoselectivity, contributing to the development of novel molecules for further pharmacological evaluation (Chen et al., 2016).

Novel Synthesis Methods

Innovative synthesis methods for creating thiazolidine-2,4-dione derivatives have been developed, including the preparation of spiro[indoline-3,2'-pyrrolizines] or spiro[indoline-3,3'-pyrrolidines]. These methods offer new pathways for the synthesis of complex molecules that could have diverse biological applications (Sun et al., 2015).

properties

IUPAC Name

3-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-15(7-11-8-18-14-4-2-1-3-13(11)14)19-6-5-12(9-19)20-16(22)10-24-17(20)23/h1-4,8,12,18H,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPNIJQOTZRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

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